2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a chemical compound that has been identified as a potent and selective inhibitor of Big MAP Kinase 1 . It has been used in research to investigate the BMK1 pathway, which is a crucial component of signaling cascades that regulate numerous physiological processes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18)
. This code provides a unique representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures : A study by Acosta Quintero et al. (2016) developed a synthetic method for variously substituted polycyclic pyrimidoazepine derivatives. These compounds, including the target compound, were formed by nucleophilic substitution reactions. Different types of intermolecular hydrogen bonds were observed in these structures, each forming unique supramolecular assemblies (Acosta Quintero et al., 2016).
Supramolecular Assemblies : Another study by Acosta et al. (2015) investigated closely-related benzo[b]pyrimido[5,4-f]azepine derivatives, focusing on their molecular structures and different supramolecular assemblies. These compounds were found to have very similar molecular conformations but varied in their supramolecular assemblies based on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).
Potential as Anxiolytic Agents : Trybulski et al. (1983) synthesized a series of pyrimido[5,4-d][2]benzazepines, starting from 2-benzazepin-5-ones, and evaluated them as potential anxiolytic agents. These compounds showed a different pharmacological profile than diazepam, indicating their potential use in treating anxiety disorders (Trybulski et al., 1983).
Anticonvulsant Agents : Murthy and Knaus (1999) synthesized pyrimido[1,4]diazepin‐2‐one analogs and evaluated them as anticonvulsant agents. Their study indicated that these compounds are generally more potent in certain seizure screening tests, suggesting their application in the treatment of convulsions (Murthy & Knaus, 1999).
ERK5 and Leucine Rich Repeat Kinase 2 Activities : Deng et al. (2013) discovered the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core as a novel ERK5 inhibitor scaffold. Their structure–activity relationship studies led to the discovery of a highly selective and potent ERK5 inhibitor, which could be valuable for investigating the ERK5 signaling pathway and developing therapeutic agents (Deng et al., 2013).
Antibacterial Activity : Sheikhimohammareh et al. (2020) reported on the synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which exhibited antimicrobial activity against multi-drug-resistant strains. This research suggests their potential in developing new antimicrobial drugs (Sheikhimohammareh et al., 2020).
NMR Spectroscopic and Theoretical Study : Michalik et al. (2022) conducted a study on the isomerism of dimethyl benzodiazepine diacetates, including analogs of the target compound, using NMR spectroscopy and DFT computations. This research contributes to a deeper understanding of the structural dynamics of such compounds (Michalik et al., 2022).
Wirkmechanismus
This compound acts as a potent and selective inhibitor of Big MAP Kinase 1 . The mitogen-activated protein kinases (MAPKs) are crucial components of signaling cascades that regulate numerous physiological processes . Abnormal levels of BMK1 expression have been linked to cancer, increasing interest in this signaling pathway .
Safety and Hazards
Zukünftige Richtungen
The development of potent and selective small molecule BMK1 inhibitors, like this compound, is urgently needed for investigating and validating the BMK1 pathway as a target . These inhibitors could be used as pharmacological probes of BMK1-dependent phenomena and as starting points for further optimization efforts .
Eigenschaften
IUPAC Name |
2-chloro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-17-9-6-4-3-5-8(9)12(19)18(2)10-7-15-13(14)16-11(10)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSDZFHLPULJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.